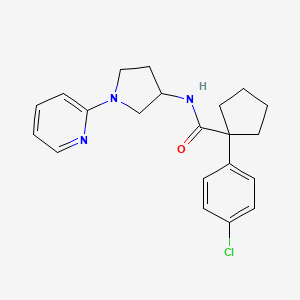

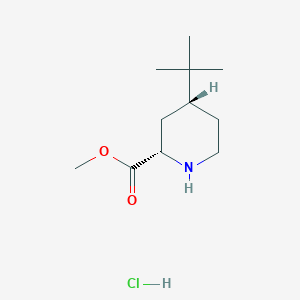

![molecular formula C7H11NO B2357953 2-Azaspiro[3.4]octan-1-one CAS No. 344330-33-2](/img/structure/B2357953.png)

2-Azaspiro[3.4]octan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azaspiro[3.4]octan-1-one is a chemical compound used as a pharmaceutical intermediate in synthetic chemistry . It is a part of the N-H oxaziridines, which are selective electrophilic aminating agents for N-, S-, C-, and O-nucleophiles .

Synthesis Analysis

The synthesis of 2-Azaspiro[3.4]octan-1-one involves an annulation strategy. Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring. All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.4]octan-1-one is complex, involving a cyclopentane ring and a four-membered ring . The structure is further complicated by the presence of similar chemical shifts and coupling patterns .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octan-1-one are complex and involve multiple steps. The annulation strategy used in the synthesis involves the formation of a cyclopentane ring and a four-membered ring .科学的研究の応用

Drug Discovery

2-Azaspiro[3.4]octan-1-one has been utilized in the synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional and structurally diverse modules for drug discovery. These compounds, including their enantioselective versions, offer promising potential in the development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Antiviral Research

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, related to 2-Azaspiro[3.4]octan-1-one, were synthesized and evaluated for their antiviral activity. Some of these compounds showed inhibitory effects against human coronavirus 229E replication, indicating the potential of 2-Azaspiro[3.4]octan-1-one derivatives in antiviral drug development (Apaydın et al., 2019).

Peptide Synthesis

The compound has been used in the synthesis of dipeptide synthons. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, has been synthesized using 2-Azaspiro[3.4]octan-1-one, demonstrating its utility in complex peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Chemical Synthesis and Structural Analysis

2-Azaspiro[3.4]octan-1-one has been employed in various chemical synthesis processes, including the production of different azaspiro compounds and analysis of their molecular structures. This demonstrates its role in fundamental chemical research and the exploration of new chemical structures (Kirillov & Shchepin, 2005; Chiaroni et al., 2000; Andreae et al., 1992; Ramesh, Balakumar, Rizzo, & Zhang, 2019; Montalvo-González & Ariza-Castolo, 2012; Zacharis & Trefonas, 1970).

Safety and Hazards

特性

IUPAC Name |

2-azaspiro[3.4]octan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-6-7(5-8-6)3-1-2-4-7/h1-5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZPIAPRYPIKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.4]octan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

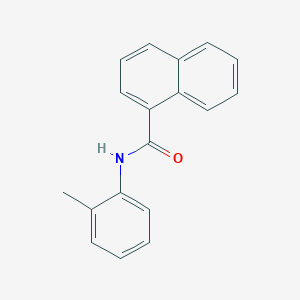

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2357870.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)

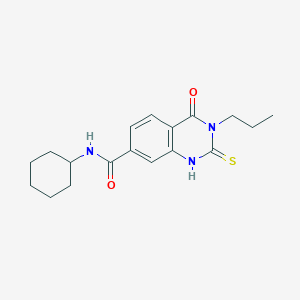

![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)

![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)

![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)